N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S2/c1-16-6-9-19(10-7-16)34(30,31)28-12-2-5-21(28)23(29)27(15-18-4-3-13-32-18)24-26-20-11-8-17(25)14-22(20)33-24/h3-4,6-11,13-14,21H,2,5,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZIISZNDYJEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N(CC3=CC=CO3)C4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under specific conditions. For instance, the fluorobenzo[d]thiazole moiety can be synthesized through a cyclization reaction involving a fluorinated aniline derivative and a thioamide. The furan-2-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction. The tosylpyrrolidine-2-carboxamide is then formed through a nucleophilic substitution reaction, where the tosyl group is introduced using tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific molecular interactions are beneficial.
Industry: It may find applications in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. For instance, if it is used as a drug, it may bind to a particular enzyme or receptor, modulating its activity. The fluorobenzo[d]thiazole moiety could interact with aromatic residues in the target protein, while the furan and tosyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Benzothiazole Carboxamide Derivatives
Shionogi & Co. Ltd. TRPV1 Antagonist (4-(4-fluoro-6-(2,3-dihydroxypropyl)pyridin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide)
- Structural Features : Shares the 6-fluorobenzo[d]thiazol-2-yl carboxamide group but incorporates a piperazine ring and a dihydroxypropyl-pyridine substituent.
- Biological Activity : Acts as a TRPV1 antagonist with an IC50 of 32 nM, indicating high receptor affinity.
- The target compound’s tosyl group and furan substituent may confer distinct pharmacokinetic properties, such as prolonged half-life or altered cytochrome P450 interactions .
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Shionogi Compound |
|---|---|---|
| Core Structure | Tosylpyrrolidine carboxamide | Piperazine carboxamide |
| Fluorinated Group | 6-fluorobenzo[d]thiazol-2-yl | 6-fluorobenzo[d]thiazol-2-yl |
| Key Substituents | Furan-2-ylmethyl, tosyl | Dihydroxypropyl-pyridine |
| Biological Activity | Not explicitly reported | TRPV1 antagonist (IC50 = 32 nM) |
| Metabolic Considerations | Tosyl group may slow degradation | Dihydroxypropyl enhances solubility |
Comparison with 1,3,4-Thiadiazole Carboxamides
N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides
- Structural Features: 1,3,4-Thiadiazole core with trichloroethyl and phenylamino groups.
- Biological Activity : Demonstrates antimicrobial and antitumor activities.
- Key Differences :
Comparison with Cephalosporin Derivatives (Thiadiazolylthio-Containing Antibiotics)
Example : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Structural Features : β-lactam antibiotic with a thiadiazolylthio-methyl group.
- Biological Activity : Broad-spectrum antibacterial activity.
- Key Differences :
Structure-Activity Relationship (SAR) Insights
- Fluorination: The 6-fluoro substituent on the benzothiazole ring is critical for receptor affinity in TRPV1 antagonists, as seen in the Shionogi compound .
- Carboxamide Linkage : Essential for hydrogen bonding in both antimicrobial thiadiazoles and TRPV1-targeting benzothiazoles .
- Substituent Effects: Hydrophilic groups (e.g., dihydroxypropyl in Shionogi’s compound) improve solubility but may reduce blood-brain barrier penetration. Aromatic heterocycles (e.g., furan) can modulate metabolic stability and selectivity .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. The structural components of this compound suggest a diverse range of pharmacological applications, particularly in oncology and inflammation modulation.
Chemical Structure and Properties
The compound features a unique combination of a benzothiazole moiety, furan substituent, and a pyrrolidine carboxamide structure. This combination is hypothesized to enhance its interaction with biological targets, potentially leading to significant therapeutic effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, derivatives similar to this compound have demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay results indicated that these compounds can effectively reduce cell viability in a dose-dependent manner .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | Induces apoptosis, inhibits IL-6 and TNF-α |
| Compound 4i | A549 | 2.0 | Cell cycle arrest and migration inhibition |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects, as benzothiazole derivatives are known to modulate inflammatory pathways. In vitro studies have shown that related compounds can significantly lower the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . The enzyme-linked immunosorbent assay (ELISA) has been utilized to quantify these effects, demonstrating a clear reduction in inflammatory markers upon treatment with these compounds.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : Flow cytometry analysis indicated that the compound promotes apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Western blot assays revealed alterations in protein expressions related to cell cycle regulation.
- Migration Inhibition : Scratch wound healing assays confirmed that the compound effectively hinders the migration capabilities of cancer cells.
Case Studies
In one notable study, a series of benzothiazole derivatives were synthesized and evaluated for their biological activities. Among these, the compound structurally similar to this compound exhibited significant anticancer activity against multiple cell lines, suggesting that structural modifications can enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
